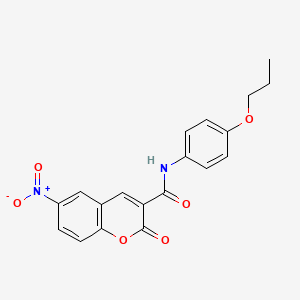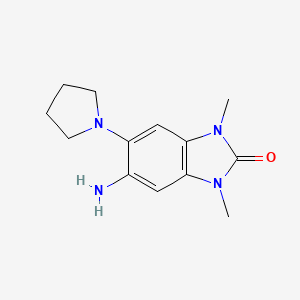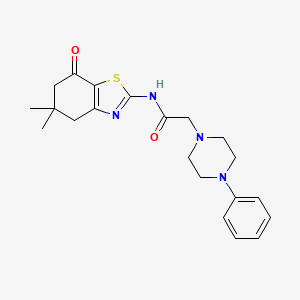![molecular formula C26H34N2O3 B4943938 1-(2,5-dimethylbenzyl)-4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B4943938.png)
1-(2,5-dimethylbenzyl)-4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,5-dimethylbenzyl)-4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. This compound is also known as DMMDA-2, and it belongs to the class of phenethylamines. The synthesis of DMMDA-2 is a complex process that requires specialized knowledge and equipment.
Mécanisme D'action
The exact mechanism of action of DMMDA-2 is not fully understood, but it is believed to be related to its effects on the serotonin system in the brain. DMMDA-2 is a potent agonist of the 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. It is also believed to have some affinity for other serotonin receptors, including 5-HT1A and 5-HT2C.
Biochemical and Physiological Effects:
DMMDA-2 has been shown to have a range of biochemical and physiological effects. In animal studies, it has been found to increase levels of serotonin and dopamine in the brain, as well as to increase neurotrophic factors such as BDNF. It has also been shown to have anti-inflammatory effects and to modulate the immune system.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of DMMDA-2 for lab experiments is its potency and selectivity for the 5-HT2A receptor. This makes it a useful tool for studying the serotonin system in the brain. However, its complex synthesis method and potential for toxicity limit its usefulness in some contexts.
Orientations Futures
There are several future directions for research on DMMDA-2. One area of interest is its potential as a therapeutic agent for depression and anxiety disorders. Another area of interest is its potential as a tool for studying the serotonin system in the brain. Further research is also needed to understand the long-term effects and potential toxicity of DMMDA-2. Finally, there is potential for the development of new compounds based on the structure of DMMDA-2 with improved therapeutic properties.
Méthodes De Synthèse
The synthesis of DMMDA-2 involves several steps, including the preparation of the starting materials, the formation of the piperidine ring, and the introduction of the phenyl and pyrrolidinyl carbonyl groups. The process requires the use of reagents such as lithium aluminum hydride, sodium hydride, and acetic anhydride. The final product is obtained through a series of purification steps, including chromatography and recrystallization.
Applications De Recherche Scientifique
DMMDA-2 has been the subject of scientific research due to its potential therapeutic applications. Some studies have suggested that DMMDA-2 may have antidepressant and anxiolytic effects, as well as potential applications in the treatment of addiction and neurodegenerative disorders. DMMDA-2 has also been investigated for its potential as a tool for studying the serotonin system in the brain.
Propriétés
IUPAC Name |
[2-[1-[(2,5-dimethylphenyl)methyl]piperidin-4-yl]oxy-4-methoxyphenyl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34N2O3/c1-19-6-7-20(2)21(16-19)18-27-14-10-22(11-15-27)31-25-17-23(30-3)8-9-24(25)26(29)28-12-4-5-13-28/h6-9,16-17,22H,4-5,10-15,18H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUELCQUQADCYHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2CCC(CC2)OC3=C(C=CC(=C3)OC)C(=O)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-Dimethylbenzyl)-4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-fluoro-N-{2-[(4-methylbenzyl)thio]ethyl}benzenesulfonamide](/img/structure/B4943865.png)
![2-[4-chloro-2-(4-morpholinylsulfonyl)phenoxy]acetamide](/img/structure/B4943873.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(3-chloro-2-methylphenyl)-N~2~-ethylglycinamide](/img/structure/B4943876.png)
![3-(3-chlorophenyl)-5-[3-(2-furyl)-2-methyl-2-propen-1-ylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4943880.png)
![pentyl 4-[3-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4943886.png)
![1-methoxy-2-[3-(4-nitrophenoxy)propoxy]benzene](/img/structure/B4943893.png)
![1,2-dichloro-4-[(2,4-dinitrophenyl)sulfonyl]benzene](/img/structure/B4943903.png)
![methyl 4-({3-(4-fluorophenyl)-2-[(2-methoxybenzoyl)amino]acryloyl}amino)benzoate](/img/structure/B4943910.png)
![2-{[3-(2,4,6-trichlorophenoxy)propyl]amino}ethanol ethanedioate (salt)](/img/structure/B4943912.png)
![5-[4-(benzyloxy)-3-chloro-5-methoxybenzylidene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4943915.png)

![ethyl 4-(4-bromophenyl)-2-methyl-5-oxo-4a,5-dihydro-4H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B4943926.png)

